molecular formula C10F12 B075122 4,7-Methanoindene, 1,1,2,3,3a,4,5,6,7,7a,8,8-dodecafluoro-3a,4,7,7a-tetrahydro- CAS No. 1482-08-2

4,7-Methanoindene, 1,1,2,3,3a,4,5,6,7,7a,8,8-dodecafluoro-3a,4,7,7a-tetrahydro-

Cat. No. B075122
CAS RN: 1482-08-2
M. Wt: 348.09 g/mol
InChI Key: JWLKYWSQXBLDPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Methanoindene, 1,1,2,3,3a,4,5,6,7,7a,8,8-dodecafluoro-3a,4,7,7a-tetrahydro- is a compound that belongs to the family of perfluorinated compounds. It has been widely studied for its potential applications in various fields such as material science, environmental science, and medicinal chemistry.

Mechanism Of Action

The mechanism of action of 4,7-Methanoindene, 1,1,2,3,3a,4,5,6,7,7a,8,8-dodecafluoro-3a,4,7,7a-tetrahydro- is not well understood. However, it has been reported to interact with various biological targets such as enzymes, receptors, and ion channels. Its high fluorine content is believed to play a key role in its interaction with these targets.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4,7-Methanoindene, 1,1,2,3,3a,4,5,6,7,7a,8,8-dodecafluoro-3a,4,7,7a-tetrahydro- have not been extensively studied. However, it has been reported to exhibit low toxicity and biocompatibility, making it a potential candidate for use in biomedical applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4,7-Methanoindene, 1,1,2,3,3a,4,5,6,7,7a,8,8-dodecafluoro-3a,4,7,7a-tetrahydro- in lab experiments is its high purity and stability. It is also easy to handle and store. However, one of the main limitations is its high cost, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 4,7-Methanoindene, 1,1,2,3,3a,4,5,6,7,7a,8,8-dodecafluoro-3a,4,7,7a-tetrahydro-. One potential direction is the development of new synthesis methods that are more cost-effective and scalable. Another direction is the investigation of its potential use as a fluorinated building block in the design of new drugs. Additionally, further studies are needed to understand its mechanism of action and its potential applications in environmental science.

Synthesis Methods

The synthesis of 4,7-Methanoindene, 1,1,2,3,3a,4,5,6,7,7a,8,8-dodecafluoro-3a,4,7,7a-tetrahydro- involves the reaction of 4,7-Methanoindene with perfluoroalkyl iodides under basic conditions. This method has been reported to give high yields and purity of the desired product.

Scientific Research Applications

4,7-Methanoindene, 1,1,2,3,3a,4,5,6,7,7a,8,8-dodecafluoro-3a,4,7,7a-tetrahydro- has been extensively studied for its potential applications in various fields. In material science, it has been used to prepare highly fluorinated polymers that exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. In environmental science, it has been studied for its potential use as a tracer for the transport and fate of perfluoroalkyl substances in the environment. In medicinal chemistry, it has been investigated for its potential use as a fluorinated building block in the design of new drugs.

properties

CAS RN

1482-08-2

Product Name

4,7-Methanoindene, 1,1,2,3,3a,4,5,6,7,7a,8,8-dodecafluoro-3a,4,7,7a-tetrahydro-

Molecular Formula

C10F12

Molecular Weight

348.09 g/mol

IUPAC Name

1,2,3,4,5,5,6,7,8,9,10,10-dodecafluorotricyclo[5.2.1.02,6]deca-3,8-diene

InChI

InChI=1S/C10F12/c11-1-2(12)7(17)9(20)5(15,6(1,16)10(7,21)22)3(13)4(14)8(9,18)19

InChI Key

JWLKYWSQXBLDPM-UHFFFAOYSA-N

SMILES

C1(=C(C2(C3(C(C1(C2(F)F)F)(C(=C(C3(F)F)F)F)F)F)F)F)F

Canonical SMILES

C1(=C(C2(C3(C(C1(C2(F)F)F)(C(=C(C3(F)F)F)F)F)F)F)F)F

synonyms

1,1,2,3,3a,4,5,6,7,7a,8,8-Dodecafluoro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene

Origin of Product

United States

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